2,6-diamino-5-methyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-diamino-5-methyl-1H-pyrimidin-4-one, also known as MAP, is a compound that has gained significant attention in the field of scientific research due to its unique properties. MAP is a pyrimidine derivative that has been found to have various biochemical and physiological effects, making it a promising compound for further research.
Mechanism Of Action
The mechanism of action of 2,6-diamino-5-methyl-1H-pyrimidin-4-one is not fully understood, but it is believed to interact with DNA and RNA through hydrogen bonding and π-π stacking interactions. This interaction can lead to changes in the structure and function of nucleic acids, which can have various effects on biological systems.
Biochemical And Physiological Effects
2,6-diamino-5-methyl-1H-pyrimidin-4-one has been found to have various biochemical and physiological effects, including inhibition of tumor cell growth, induction of apoptosis, and inhibition of angiogenesis. Additionally, 2,6-diamino-5-methyl-1H-pyrimidin-4-one has been found to have antioxidant properties and can protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 2,6-diamino-5-methyl-1H-pyrimidin-4-one in lab experiments is its stability and ease of handling. Additionally, 2,6-diamino-5-methyl-1H-pyrimidin-4-one can be easily synthesized using various methods, making it readily available for research. However, one limitation of using 2,6-diamino-5-methyl-1H-pyrimidin-4-one is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Future Directions
There are many potential future directions for research on 2,6-diamino-5-methyl-1H-pyrimidin-4-one, including the development of novel therapeutic agents based on its unique properties, the exploration of its potential as a diagnostic tool for various diseases, and the investigation of its role in biological systems. Additionally, further research is needed to fully understand the mechanism of action of 2,6-diamino-5-methyl-1H-pyrimidin-4-one and its effects on biological systems.
Synthesis Methods
2,6-diamino-5-methyl-1H-pyrimidin-4-one can be synthesized using various methods, including the reaction of 2,4,6-trichloropyrimidine with methanol and ammonia, or the reaction of 2,6-dichloro-5-methylpyrimidin-4-one with ammonia. The synthesis of 2,6-diamino-5-methyl-1H-pyrimidin-4-one is a complex process that requires careful attention to detail and precise control of reaction conditions.
Scientific Research Applications
2,6-diamino-5-methyl-1H-pyrimidin-4-one has been found to have various scientific research applications, including as a fluorescent probe for imaging biological systems, as a building block for the synthesis of novel compounds, and as a potential therapeutic agent for the treatment of various diseases.
properties
IUPAC Name |
2,4-diamino-5-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-2-3(6)8-5(7)9-4(2)10/h1H3,(H5,6,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNPMQHGAMNNPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-diamino-5-methyl-1H-pyrimidin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.